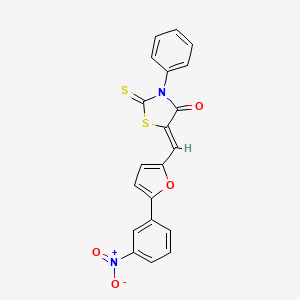![molecular formula C12H10IN5O3 B11705131 4-iodo-1-methyl-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11705131.png)
4-iodo-1-methyl-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-iodo-1-methyl-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-3-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an iodine atom, a methyl group, and a nitrophenyl group attached to a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-1-methyl-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-3-carbohydrazide typically involves multiple steps. One common method starts with the preparation of 4-iodo-1-methyl-1H-pyrazole. This intermediate can be synthesized by reacting 4-iodopyrazole with methyl iodide in the presence of a base such as sodium hydride in a solvent like tetrahydrofuran (THF) under an inert atmosphere .
The next step involves the condensation of 4-iodo-1-methyl-1H-pyrazole with 4-nitrobenzaldehyde in the presence of a suitable catalyst to form the desired product. The reaction conditions often include refluxing the mixture in a solvent such as ethanol or methanol for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-iodo-1-methyl-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide (NaN3) or potassium cyanide (KCN) in the presence of copper(I) iodide (CuI) as a catalyst.
Major Products Formed
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of 4-iodo-1-methyl-N’-[(E)-(4-aminophenyl)methylidene]-1H-pyrazole-3-carbohydrazide.
Substitution: Formation of azido or cyano derivatives of the pyrazole compound.
Applications De Recherche Scientifique
4-iodo-1-methyl-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific properties, such as dyes or polymers.
Mécanisme D'action
The mechanism of action of 4-iodo-1-methyl-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-3-carbohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to its biological effects.
DNA Interaction: It may intercalate into DNA, disrupting replication and transcription processes.
Signal Transduction: The compound could modulate signal transduction pathways, affecting cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-iodo-1-methyl-1H-pyrazole: A precursor in the synthesis of the target compound.
4-nitrophenylhydrazine: Another compound with a nitrophenyl group, used in similar synthetic routes.
1-methyl-3-nitro-1H-pyrazole: A structurally related compound with similar chemical properties.
Uniqueness
4-iodo-1-methyl-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-3-carbohydrazide is unique due to the combination of its iodine, methyl, and nitrophenyl groups attached to a pyrazole ring. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in other similar compounds.
Propriétés
Formule moléculaire |
C12H10IN5O3 |
|---|---|
Poids moléculaire |
399.14 g/mol |
Nom IUPAC |
4-iodo-1-methyl-N-[(E)-(4-nitrophenyl)methylideneamino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H10IN5O3/c1-17-7-10(13)11(16-17)12(19)15-14-6-8-2-4-9(5-3-8)18(20)21/h2-7H,1H3,(H,15,19)/b14-6+ |
Clé InChI |
DSHADUSDVMRLAA-MKMNVTDBSA-N |
SMILES isomérique |
CN1C=C(C(=N1)C(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])I |
SMILES canonique |
CN1C=C(C(=N1)C(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(Dimethylamino)phenyl]imino}benzo[DE]thiochromen-3-one](/img/structure/B11705055.png)
![methyl 4-({N-[(4-methylphenyl)sulfonyl]phenylalanyl}amino)benzoate](/img/structure/B11705061.png)
![3,4-Dibromo-6-ethoxy-2-[(E)-{2-[4-(phenylamino)-6-(piperidin-1-YL)-1,3,5-triazin-2-YL]hydrazin-1-ylidene}methyl]phenol](/img/structure/B11705064.png)
![4-(4-chlorophenyl)-N~1~-[(E)-(2,4-dichlorophenyl)methylidene]-1H-imidazole-1,2-diamine](/img/structure/B11705068.png)
![2-chloro-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide](/img/structure/B11705070.png)
![2-[Formyl(methyl)amino]ethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11705071.png)

![N'-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide](/img/structure/B11705077.png)
![N-[2,2,2-trichloro-1-(naphthalen-2-ylamino)ethyl]acetamide](/img/structure/B11705083.png)
![(2Z,5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11705097.png)
![2-ethoxy-4-{(E)-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}phenol](/img/structure/B11705098.png)

methanone](/img/structure/B11705103.png)
![2,4-dichloro-N-[2,2,2-trichloro-1-(1-piperidinyl)ethyl]benzamide](/img/structure/B11705105.png)
